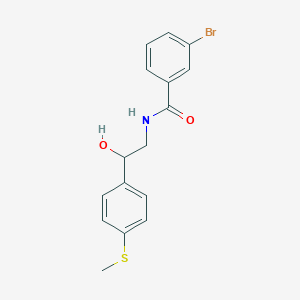

N-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

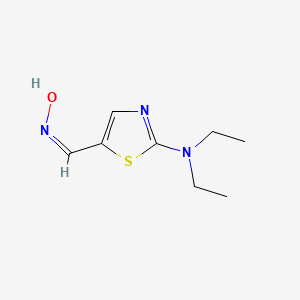

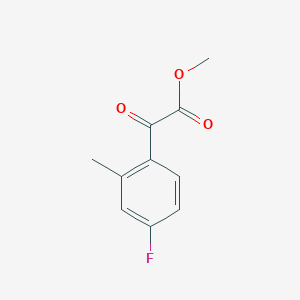

“N-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)phenyl)acetamide” is also known as Phenylpiracetam or Fonturacetam . It is a phenylated analog of the drug piracetam, developed in 1983 in Russia . It is now available as a prescription drug and has antiamnesic, anticonvulsant, and anxiolytic properties .

Synthesis Analysis

The synthesis of this compound involves the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in DMF in the presence of potassium phosphate monohydrate . The intermediate 4-carbamoylmethylamino-3-phenylbutyrate is then cyclized by refluxing in toluene in the presence of potassium phosphate monohydrate and tetrabutylammonium bromide . This method leads to the production of Phenotropil in 40-60% yields calculated on the starting n-butyl (3R)-4-amino-3-phenylbutyrate .Molecular Structure Analysis

The molecular structure of this compound is complex, with a phenylated analog of piracetam forming the core structure . The presence of a chiral center at position 4 of the molecule leads to its possible medicinal use both as a racemic mixture and also in an enantiomeric form .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include alkylation and cyclization . The compound also exhibits neuroprotective features, which were supported by in vitro experiments in a glutamate excitotoxicity-induced model in newborn rat cortical neuron cultures .Aplicaciones Científicas De Investigación

Electronic and Biological Interactions

A study by Bharathy et al. (2021) utilized Gaussian 16 W DFT tools to investigate the structural parameters, electron behavior, wave function, and biological properties of a related compound, N-[4-(Ethylsulfamoyl)phenyl]acetamide. This research highlighted the compound's reactivity in polar liquids through HOMO-LUMO analysis, MEP analysis, and NBO method, suggesting potential fungal and cancer activities through molecular docking studies (Bharathy et al., 2021).

Synthesis and Anticancer Activity

Sharma et al. (2018) synthesized N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, elucidated its structure through various spectroscopic techniques, and confirmed its anticancer activity through in silico modeling targeting the VEGFr receptor. This highlights the compound's structural and functional relevance to cancer research (Sharma et al., 2018).

Chemoselective Acetylation and Antimalarial Applications

Magadum and Yadav (2018) reported on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, emphasizing its significance as an intermediate in the synthesis of antimalarial drugs. This study presents an innovative approach to synthesizing pharmacologically relevant compounds (Magadum & Yadav, 2018).

Nootropic and Anticonvulsant Activity

The development of new 4-phenylpyrrolidone derivatives, designed from racetam structures for combining nootropic and anticonvulsant activities, was reported by Zhmurenko et al. (2019). The study identified compounds with significant activity, suggesting potential therapeutic applications in neurology and psychiatry (Zhmurenko et al., 2019).

Antimicrobial Activity

A synthesis and evaluation study of new thiazolidin-4-one derivatives for potential antimicrobial activity by Baviskar et al. (2013) adds to the body of research exploring the antimicrobial potential of acetamide derivatives. This investigation contributes to understanding the structure–activity relationships within this class of compounds (Baviskar et al., 2013).

Direcciones Futuras

The future directions for the research and development of this compound could involve further investigation into its neuroprotective features , as well as its potential as a prodrug for cognitive function improvement in ischemic brain injury . Further studies could also explore its pharmacological efficacy and possible safety in different animal models .

Mecanismo De Acción

Target of Action

CHEMBL4214922, also known as N-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)phenyl)acetamide, primarily targets the enzyme Enoyl-[acyl-carrier-protein] reductase [NADPH] FabI . This enzyme plays a crucial role in the fatty acid synthesis pathway of Staphylococcus aureus .

Mode of Action

The compound acts as a competitive inhibitor of the FabI enzyme . It binds to the active site of the enzyme, preventing the substrate from binding, and thus inhibiting the enzyme’s function

Biochemical Pathways

The inhibition of the FabI enzyme disrupts the fatty acid synthesis pathway . Fatty acids are essential components of the bacterial cell membrane. Therefore, the inhibition of this pathway can lead to the disruption of bacterial cell membrane synthesis, affecting the survival and proliferation of the bacteria .

Pharmacokinetics

The compound’s bioavailability, half-life, clearance rate, and other pharmacokinetic parameters would depend on these processes

Result of Action

The primary result of CHEMBL4214922’s action is the inhibition of the FabI enzyme, leading to the disruption of the fatty acid synthesis pathway . This can potentially lead to the death of the bacteria, as the disruption of cell membrane synthesis affects the bacteria’s ability to survive and proliferate .

Propiedades

IUPAC Name |

N-[4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15(23)21-19-9-7-16(8-10-19)13-20(24)22-12-11-18(14-22)17-5-3-2-4-6-17/h2-10,18H,11-14H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKQULAMHDFDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{4-[2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl]phenyl}acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934281.png)

![1-benzyl-9-methyl-2-(morpholine-4-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2934287.png)

![6-[2-(Azepan-1-yl)ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2934291.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,6-dimethoxybenzamide](/img/structure/B2934294.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-6-fluorobenzamide](/img/structure/B2934297.png)